molecular formula C7H10N2O2 B2722613 4-Prop-2-enoylpiperazin-2-one CAS No. 1156697-89-0

4-Prop-2-enoylpiperazin-2-one

Cat. No.: B2722613
CAS No.: 1156697-89-0
M. Wt: 154.169
InChI Key: OTXGXIOEMVNQNN-UHFFFAOYSA-N
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Description

4-Prop-2-enoylpiperazin-2-one: is a chemical compound with the molecular formula C7H10N2O2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Prop-2-enoylpiperazin-2-one can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Another method involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of parallel solid-phase synthesis and photocatalytic synthesis has also been reported for the production of piperazine derivatives .

Chemical Reactions Analysis

Types of Reactions: 4-Prop-2-enoylpiperazin-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed under controlled conditions.

    Substitution: Nucleophilic substitution reactions are carried out using reagents like alkyl halides and sulfonates under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

4-Prop-2-enoylpiperazin-2-one has a wide range of scientific research applications in various fields:

    Chemistry: It is used as a building block for the synthesis of more complex piperazine derivatives, which are valuable in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Piperazine derivatives, including this compound, are investigated for their therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Prop-2-enoylpiperazin-2-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating voltage-gated ion channels, enhancing gamma-aminobutyric acid (GABA)-mediated inhibitory neurotransmission, and attenuating glutamate-mediated excitatory neurotransmission . These actions contribute to its potential therapeutic effects in various biological systems.

Comparison with Similar Compounds

    1,3-Disubstituted prop-2-en-1-one derivatives: These compounds are known for their anti-inflammatory properties and modulation of MAPK and Akt pathways.

    KRAS G12C inhibitors: These inhibitors target the KRAS protein and are used in cancer therapy.

Uniqueness: 4-Prop-2-enoylpiperazin-2-one is unique due to its specific structure and the presence of both piperazine and enone moieties. This combination allows it to exhibit a wide range of biological activities and makes it a valuable compound for further research and development in medicinal chemistry .

Properties

IUPAC Name

4-prop-2-enoylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-2-7(11)9-4-3-8-6(10)5-9/h2H,1,3-5H2,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTXGXIOEMVNQNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCNC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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